Arbekacin

Description

An semisynthetic aminoglycoside antibiotic. Often used for treatment of multi-resistant bacterial infection such as methicillin-resistant Staphylococcus aureus (MRSA).

This compound is a semisynthetic aminoglycoside antibiotic derived from dibekacin with activity against both gram-positive and gram-negative bacteria. This compound is most commonly used in the treatment of multi-resistant bacterial infections.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

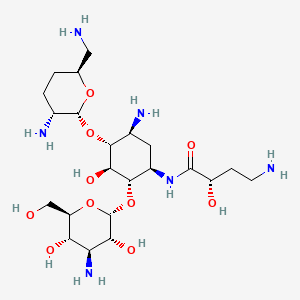

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44N6O10/c23-4-3-12(30)20(34)28-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)17(33)19(11)38-22-16(32)14(27)15(31)13(7-29)36-22/h8-19,21-22,29-33H,1-7,23-27H2,(H,28,34)/t8-,9+,10-,11+,12-,13+,14-,15+,16+,17-,18+,19-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKYBZZTJQGVCD-XTCKQBCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)[C@H](CCN)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44N6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048319 | |

| Record name | Arbekacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arbekacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.10e+01 g/L | |

| Record name | Arbekacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51025-85-5 | |

| Record name | Arbekacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51025-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arbekacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051025855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arbekacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06696 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Arbekacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARBEKACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7V6SLI20L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arbekacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178 °C | |

| Record name | Arbekacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06696 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Arbekacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Arbekacin's Mechanism of Action Against Methicillin-Resistant Staphylococcus aureus (MRSA): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical settings, necessitating the development and thorough understanding of effective antimicrobial agents. Arbekacin, a semi-synthetic aminoglycoside antibiotic, has demonstrated significant efficacy against MRSA, including strains resistant to other aminoglycosides. This technical guide provides a comprehensive overview of the core mechanism of action of this compound against MRSA, detailing its molecular interactions, impact on bacterial physiology, and the experimental methodologies used to elucidate these functions. The document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the discovery and development of novel anti-infective therapies.

Introduction to this compound

This compound is a derivative of dibekacin (B1670413) and is classified as a kanamycin-family aminoglycoside.[1] Its unique chemical structure, featuring a 1-N-((S)-4-amino-2-hydroxybutyryl) substituent, confers stability against many of the aminoglycoside-modifying enzymes (AMEs) that typically inactivate other members of this antibiotic class.[2] This intrinsic resistance to enzymatic degradation is a cornerstone of its potent activity against multi-drug resistant pathogens like MRSA.[2]

Core Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action of this compound against MRSA is the potent inhibition of bacterial protein synthesis.[3] This process can be dissected into several key stages, from cellular entry to the disruption of ribosomal function.

Cellular Uptake

Like other aminoglycosides, this compound's entry into the bacterial cell is an active process. It is facilitated by the bacterial membrane potential, an energy-dependent transport system.[3]

Targeting the 30S Ribosomal Subunit

Once inside the cytoplasm, this compound irreversibly binds to the 30S subunit of the bacterial ribosome. The primary binding site is located on the 16S rRNA at helix 44 (h44), near the decoding center (A-site). This interaction involves specific contacts with nucleotides of the 16S rRNA and amino acid residues of the ribosomal protein S12.

Disruption of Protein Synthesis

This compound's binding to the 30S subunit disrupts protein synthesis through two primary mechanisms:

-

Inhibition of Translocation: this compound binding stalls the elongating ribosome in a conformation that is unfavorable for the binding of Elongation Factor G (EF-G). This significantly prolongs the translocation step, where the ribosome moves along the mRNA, from approximately 50 milliseconds to at least 2 seconds. This effective blockade of ribosomal movement halts the elongation of the polypeptide chain.

-

Induction of mRNA Miscoding: The interaction of this compound with the decoding center interferes with the accurate reading of the mRNA codons by the aminoacyl-tRNA. This leads to the incorporation of incorrect amino acids into the nascent polypeptide chain, resulting in the synthesis of non-functional or toxic proteins. This misreading contributes significantly to the bactericidal activity of this compound.

The culmination of these effects is the cessation of essential protein production, leading to bacterial cell death.

Quantitative Data on this compound's Efficacy

The in vitro activity of this compound against MRSA has been extensively documented. The following tables summarize key quantitative data, providing a comparative perspective on its potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antimicrobials against MRSA

| Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| This compound | 1 | 1-2 | |

| Vancomycin | 1-2 | 2 | |

| Gentamicin | >32 | >128 | |

| Amikacin | 8-32 | >32 |

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of this compound Associated with Clinical Efficacy in MRSA Infections

| PK/PD Parameter | Value Associated with Clinical Cure/Improvement | Reference(s) |

| Cmax/MIC | >8 | |

| Cmax | 7.9 to 12.5 µg/mL | |

| Cmin | < 2 µg/mL (for reducing nephrotoxicity) |

Cmax represents the maximum serum concentration, and Cmin represents the trough serum concentration.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action and efficacy of this compound against MRSA.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of MRSA.

Methodology (Broth Microdilution):

-

Bacterial Culture: Prepare an overnight culture of the MRSA test strain (e.g., ATCC 43300) in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of a microtiter plate.

-

Antibiotic Dilution: Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well microtiter plate. The final concentration range should typically span from 0.06 to 128 µg/mL.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Time-Kill Assay

Objective: To assess the rate and extent of bactericidal activity of this compound against MRSA over time.

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of MRSA in CAMHB as described for the MIC assay (final density of ~5 x 10⁵ CFU/mL).

-

Experimental Setup: Prepare tubes containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the predetermined MIC). Include a growth control tube without any antibiotic.

-

Inoculation and Incubation: Inoculate each tube with the prepared MRSA suspension and incubate at 37°C with shaking.

-

Sampling and Viable Cell Counting: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube.

-

Perform ten-fold serial dilutions of each aliquot in sterile saline or Phosphate-Buffered Saline (PBS).

-

Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto Mueller-Hinton Agar (MHA) plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Count the number of colonies on the plates (colony-forming units, CFU) and calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL against time to generate the time-kill curves. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.

In Vitro Translation Assay

Objective: To directly measure the inhibitory effect of this compound on protein synthesis in a cell-free system.

Methodology:

-

Preparation of Cell-Free Extract:

-

Culture MRSA to mid-log phase and harvest the cells.

-

Lyse the cells using methods such as sonication or French press in a suitable buffer (e.g., HEPES-Polymix buffer).

-

Centrifuge the lysate at high speed to pellet cell debris and obtain the S30 cell-free extract containing ribosomes and other translation machinery components.

-

-

Reaction Mixture: Prepare a reaction mixture containing:

-

S30 cell-free extract.

-

An energy source (ATP, GTP) and an energy-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase).

-

A mixture of amino acids.

-

A reporter mRNA (e.g., encoding luciferase or green fluorescent protein).

-

Varying concentrations of this compound.

-

-

Incubation: Incubate the reaction mixture at 37°C.

-

Measurement of Protein Synthesis: At different time points, measure the amount of newly synthesized protein. For a luciferase reporter, this can be done by measuring luminescence after adding the luciferin (B1168401) substrate. For a GFP reporter, fluorescence can be measured.

-

Data Analysis: Plot the amount of synthesized protein against time for each this compound concentration. The inhibition of protein synthesis can be quantified by determining the IC₅₀ (the concentration of this compound that causes 50% inhibition).

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and the experimental workflows used to study it.

Caption: Logical flow of this compound's mechanism of action against MRSA.

Caption: Generalized workflow for assessing this compound's efficacy.

Caption: Logical relationship of this compound's resistance to AMEs.

Conclusion

This compound stands as a potent anti-MRSA agent due to its multifaceted mechanism of action centered on the irreversible inhibition of protein synthesis. Its unique structural modifications provide a crucial advantage by conferring resistance to the primary mechanisms of aminoglycoside inactivation. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and novel anti-MRSA compounds. A thorough understanding of its core mechanisms is paramount for its effective clinical application and for guiding the development of the next generation of antibiotics to combat the persistent threat of MRSA.

References

- 1. Overcoming Multidrug‐Resistant MRSA Using Conventional Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: another novel agent for treating infections due to methicillin-resistant Staphylococcus aureus and multidrug-resistant Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Genesis and Evolution of Arbekacin Sulfate: A Technical Guide

An In-depth Exploration of the History, Discovery, and Scientific Foundation of a Potent Aminoglycoside

Abstract

Arbekacin sulfate (B86663) is a semisynthetic aminoglycoside antibiotic with a distinguished history in the management of severe bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). Developed in an era of burgeoning antibiotic resistance, its unique chemical structure confers stability against many of the enzymes that inactivate other aminoglycosides. This technical guide provides a comprehensive overview of the history and discovery of this compound, its chemical synthesis, mechanism of action, and key experimental data that have defined its clinical utility. Detailed summaries of its antimicrobial activity, pharmacokinetic profile, and clinical efficacy are presented, supported by structured data tables and methodological descriptions. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound sulfate's journey from laboratory synthesis to clinical staple.

History and Discovery: A Timeline

The development of this compound was a direct response to the growing challenge of bacterial resistance to existing aminoglycoside antibiotics. Its story begins with the modification of natural aminoglycosides to create more robust therapeutic agents.

-

1972: The foundational discovery of the molecule that would become this compound sulfate is made.[1][2] The primary goal was to create an aminoglycoside resistant to common modifying enzymes.[1][2][3]

-

1973: Famed Japanese microbial chemist Hamao Umezawa, along with his collaborators S. Kondo, K. Iinuma, H. Yamamoto, and K. Maeda, successfully synthesize this compound from dibekacin (B1670413).[4] The key modification was the 1-N-acylation of dibekacin with (S)-4-amino-2-hydroxybutyric acid, a structural change that sterically hinders the binding of inactivating enzymes.[5]

-

1990: After extensive preclinical and clinical evaluation, this compound is officially registered and launched for clinical use in Japan under the trade name Habekacin®.[4][6] It was specifically indicated for the treatment of pneumonia and sepsis caused by MRSA.[1][3][6]

-

Post-1990s: this compound's use expands, and it becomes a critical tool against MRSA in other countries, including Korea (since 2000).[6] Numerous studies confirm its efficacy and explore its activity against other multi-drug resistant organisms.[4][6]

-

Present: this compound remains an important antibiotic for treating severe, resistant infections. It is no longer under patent, and generic versions are available.[4] Research continues to explore its synergistic effects with other antibiotics and its potential role against emerging multidrug-resistant Gram-negative bacteria.[3]

Chemical Synthesis

This compound is a semisynthetic derivative of kanamycin (B1662678) B. The synthesis pathway is a multi-step process designed to first produce the intermediate dibekacin (3',4'-dideoxykanamycin B) and then acylate its 1-amino group.

Experimental Protocol: Synthesis from Kanamycin B

The following protocol is a summarized representation based on described chemical synthesis methods.[7][8]

-

Protection: Kanamycin B is treated with reagents such as tert-butoxycarbonyl (Boc) anhydride (B1165640) to protect the five amino groups. The 4" and 6" hydroxyl groups are subsequently protected, often via aldol (B89426) condensation.

-

Elimination: The 3' and 4' hydroxyl groups are eliminated to form a double bond. This can be achieved using reagents like triphenylphosphine (B44618) and 2,4,5-triiodoimidazole.

-

Intermediate Formation (Dibekacin): The protecting groups are removed under acidic conditions (e.g., in a methanol (B129727) solution of hydrochloric acid). Catalytic hydrogenation of the double bond then yields dibekacin.

-

Selective Acylation: The dibekacin intermediate undergoes selective protection of its 3, 2', 6', and 3" amino groups. The unprotected 1-amino group is then acylated using an activated ester of (S)-4-amino-2-hydroxybutyric acid.

-

Final Product Formation: All remaining protecting groups are removed (e.g., with trifluoroacetic acid followed by hydrazinolysis). A final catalytic hydrogenation step yields this compound, which is then typically converted to its sulfate salt for pharmaceutical use.

Mechanism of Action

Like all aminoglycosides, this compound's bactericidal effect stems from its ability to inhibit protein synthesis in susceptible bacteria.[9][10]

-

Cellular Uptake: this compound enters the bacterial cell via an energy-dependent transport system.[9]

-

Ribosomal Binding: Once inside the cytoplasm, this compound irreversibly binds to the 30S subunit of the bacterial ribosome.[4][11][12] This binding is highly specific, involving interactions with four nucleotides of the 16S rRNA and a single amino acid of the S12 ribosomal protein.[11][12]

-

Inhibition of Protein Synthesis: This binding event interferes with the decoding site on the ribosome. It disrupts the proper interaction between the mRNA codon and the tRNA anticodon, leading to two primary consequences:

-

Misreading of mRNA: Incorrect amino acids are incorporated into the nascent polypeptide chain, resulting in the production of non-functional, aberrant, or toxic proteins.[9][10][11]

-

Premature Termination/Polysome Breakup: The translation process can be prematurely terminated, and polysomes can break up into non-functional monosomes.[12]

-

-

Cell Death: The accumulation of faulty proteins and the shutdown of essential protein synthesis ultimately lead to bacterial cell death.

Quantitative Data Summary

Antimicrobial Activity (MIC)

This compound demonstrates potent activity against a wide range of pathogens, most notably MRSA isolates that are often resistant to other aminoglycosides. The Minimum Inhibitory Concentration (MIC) is a key measure of its potency.

| Organism | Isolate Source/Study | MIC₅₀ (µg/mL) | MIC₈₀ (µg/mL) | MIC₉₀ (µg/mL) |

| MRSA | Pediatric Patients, Japan[13] | 0.39 | 1.56 | - |

| MRSA | 1,056 Clinical Isolates, Japan[12] | - | 1.0 | - |

| MRSA | 278 Clinical Isolates, Korea[3] | - | - | 1.0 |

| MRCNS | 122 Clinical Isolates, Korea[3] | - | - | 2.0 |

| S. aureus (MSSA & MRSA) | 1991 Isolates, Japan[14] | - | - | 3.13 |

| E. coli | 1991 Isolates, Japan[14] | - | - | ≤ 3.13 |

| K. pneumoniae | 1991 Isolates, Japan[14] | - | - | ≤ 3.13 |

| P. aeruginosa | 1991 Isolates, Japan[14] | - | - | 50 |

| Imipenem-Resistant A. baumannii | Multi-center[3] | 8.0 | - | 32 |

MRCNS: Methicillin-Resistant Coagulase-Negative Staphylococci

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been studied in various populations. It follows a two-compartment model and, like other aminoglycosides, its clearance is highly dependent on renal function.[11][15]

| Parameter | Value | Population/Context |

| Half-life (t½) | ~1.2 - 2.5 hours | Pre- and school-age children[13] |

| 4.96 hours | Neonates[13] | |

| Peak Concentration (Cmax) | 4.85 - 8.83 µg/mL | Pediatric patients (dose-dependent)[13] |

| ~16.2 µg/mL | Adults, 200 mg q.d. dose[2] | |

| ~22.7 µg/mL | Adults, high-dose therapy[1] | |

| Trough Concentration (Ctrough) | ~1.1 µg/mL | Adults, 200 mg q.d. dose[2] |

| < 2.0 µg/mL | Target for high-dose therapy[1] | |

| Drug Clearance (CL) | Related to Creatinine Clearance (CLcr), Age, and Weight[11] | Population PK Model |

| Volume of Distribution (Vd) | Peripheral compartment: 50.6 L (Pneumonia), 24.3 L (Sepsis)[11] | Infected Patients |

| Urinary Excretion | 40.1 - 56.5% | Within 6-8 hours in children[13] |

Clinical Efficacy

Clinical trials have consistently demonstrated this compound's high efficacy in treating MRSA infections, often comparable to vancomycin (B549263).

| Study Focus | Treatment Groups | Clinical Efficacy Rate | Bacteriological Eradication Rate |

| MRSA Infections (Phase III)[7] | This compound vs. Vancomycin | 97.5% (Overall Cure) | 97.5% (Overall Cure) |

| 100% (Overall Cure) | 100% (Overall Cure) | ||

| Skin/Soft Tissue MRSA[16] | This compound vs. Vancomycin | 67.2% | 73.0% |

| 78.0% | 83.1% | ||

| MRSA Pneumonia/Sepsis[1] | This compound (High-Dose) | 66.7% | 62.5% |

| MRSA Pneumonia[2] | This compound (200 mg q.d.) | 71.4% | 46.2% |

| Pediatric MRSA Infections[13] | This compound | 70.0% | 70.0% |

Key Experimental Methodologies

Antimicrobial Susceptibility Testing (AST)

The in vitro activity of this compound is determined using standardized methods to ensure reproducibility and clinical relevance.

-

Method: Broth microdilution is the reference method, performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[17][18]

-

Protocol Outline (Broth Microdilution):

-

Inoculum Preparation: A standardized inoculum of the test organism (e.g., MRSA) is prepared, typically adjusted to a 0.5 McFarland standard and then diluted to a final concentration of ~5 × 10⁵ CFU/mL in the test wells.[17]

-

Antibiotic Dilution: A stock solution of this compound sulfate is prepared and serially diluted (two-fold) in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. Typical concentration ranges tested are 0.03 to 32 µg/mL or higher.[17]

-

Inoculation: The standardized bacterial suspension is added to each well containing the antibiotic dilutions.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits visible bacterial growth.[17]

-

-

Disk Diffusion: The disk diffusion method (e.g., Kirby-Bauer) is also used for routine testing. A 30-µg this compound disk is applied to an inoculated agar (B569324) plate, and the diameter of the zone of inhibition is measured after incubation.[9] Interpretive criteria (Susceptible, Intermediate, Resistant) are based on established zone diameter breakpoints.

Clinical Trial Protocol Example

The following is a representative protocol structure based on a Phase III, multicenter, randomized, active-controlled trial comparing this compound to Vancomycin for MRSA infections.[7]

-

Objective: To evaluate the safety and efficacy of this compound sulphate injection versus Vancomycin injection in patients diagnosed with MRSA infection.

-

Study Design: A multicenter, open-label, randomized, comparative, parallel-group, active-controlled study.

-

Patient Population: Adult patients with microbiologically confirmed MRSA infections (e.g., skin and soft tissue infections, community-acquired pneumonia).

-

Randomization & Blinding: Patients are randomized in a 1:1 ratio to receive either this compound or Vancomycin. The study is open-label.

-

Treatment Regimen:

-

This compound Group: 200 mg administered once daily (OD) by intravenous infusion.

-

Vancomycin Group: 1000 mg administered twice daily (BD) by intravenous infusion.

-

Duration: Treatment for 7 to 14 days.

-

-

Primary Endpoint: Overall cure rate at the end of therapy, defined as the resolution of clinical signs and symptoms of infection (clinical cure) and the eradication of the baseline MRSA pathogen (microbiological cure).

-

Safety Assessment: Monitoring of adverse events, vital signs, and laboratory parameters (hematology, serum chemistry including renal and liver function tests) throughout the study.

Conclusion

The discovery and development of this compound sulfate represent a significant achievement in medicinal chemistry and the fight against antimicrobial resistance. Born from a targeted effort to overcome enzymatic inactivation, it has served for decades as a reliable agent against MRSA. Its well-defined mechanism of action, predictable pharmacokinetics, and proven clinical efficacy underscore its value. As the landscape of infectious diseases continues to evolve, the foundational knowledge of this compound's history, synthesis, and performance provides a valuable framework for the development of future anti-infective agents. This guide has consolidated the core technical information, offering researchers and developers a detailed resource on this important aminoglycoside.

References

- 1. The efficacy and safety of high-dose this compound sulfate therapy (once-daily treatment) in patients with MRSA infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. keio.elsevierpure.com [keio.elsevierpure.com]

- 3. Clinical Usefulness of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - A Novel Antibiotic for Critical Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. [Reliability of disc-diffusion susceptibility testing for this compound, vancomycin and teicoplanin against methicillin-resistant Staphylococcus aureus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Multicentre, Open label, Randomized, Comparative, Parallel Group, Active-controlled, Phase III Clinical Trial to Evaluate Safety and Efficacy of this compound Sulphate Injection versus Vancomycin Injection in Patients Diagnosed with MRSA Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro antimicrobial activity of the aminoglycoside this compound tested against oxacillin-resistant Staphylococcus aureus isolated in Brazilian hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. Population pharmacokinetics of this compound in patients infected with methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bactericidal activity of this compound against methicillin-resistant Staphylococcus aureus. Comparison with that of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Clinical studies of this compound sulfate in the pediatric field] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Clinical laboratory approach to evaluate administration dose of this compound. Reevaluation of in vitro MIC break points in the disk susceptibility test] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Population Pharmacokinetics of this compound in Patients Infected with Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Efficacy and Safety of this compound and Vancomycin for the Treatment in Skin and Soft Tissue MRSA Infection: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Activity of the Aminoglycoside Antibiotic this compound against Acinetobacter baumannii-calcoaceticus Isolated from War-Wounded Patients at Walter Reed Army Medical Center - PMC [pmc.ncbi.nlm.nih.gov]

- 18. antibiotics.or.jp [antibiotics.or.jp]

Arbekacin: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbekacin is a semi-synthetic aminoglycoside antibiotic renowned for its efficacy against multi-drug resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).[1] Originally synthesized from dibekacin (B1670413) in 1973, its unique chemical structure confers resistance to many of the bacterial enzymes that inactivate other aminoglycosides.[1] This technical guide provides an in-depth exploration of the chemical structure and synthetic pathways of this compound, presenting key data and methodologies for scientific professionals.

Chemical Structure of this compound

This compound is a derivative of kanamycin (B1662678) B, belonging to the 4,6-disubstituted 2-deoxystreptamine (B1221613) subclass of aminoglycosides. Its chemical backbone consists of three rings: a central 2-deoxystreptamine (ring II), linked to a 3-amino-3-deoxy-D-glucose (ring I) and a 2,6-diamino-2,3,4,6-tetradeoxy-D-erythro-hexopyranose (ring III). The key structural modification that defines this compound is the attachment of an (S)-4-amino-2-hydroxybutyryl (AHB) moiety at the N-1 position of the 2-deoxystreptamine ring. This side chain sterically hinders the binding of aminoglycoside-modifying enzymes, which are a primary mechanism of bacterial resistance.

The chemical structure of this compound is complex, with multiple stereocenters. Its systematic IUPAC name is (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide.[2]

Below is a diagram illustrating the core components of the this compound molecule.

Caption: Conceptual Diagram of this compound's Chemical Structure

Quantitative Data

The key physicochemical properties of this compound and its sulfate (B86663) salt are summarized in the table below.

| Property | This compound | This compound Sulfate | Reference(s) |

| Molecular Formula | C₂₂H₄₄N₆O₁₀ | C₂₂H₄₄N₆O₁₀・H₂SO₄ | [2][3] |

| Molecular Weight | 552.6 g/mol | 650.7 g/mol | [2][3] |

| CAS Number | 51025-85-5 | 104931-87-5 | [2][3] |

| Appearance | Powder | Powder | [3] |

| Solubility | - | Very soluble in water | [3] |

Synthesis of this compound

The synthesis of this compound is a multi-step semi-synthetic process that begins with Kanamycin B, a naturally occurring aminoglycoside. The overall strategy involves the conversion of Kanamycin B to Dibekacin (3',4'-dideoxykanamycin B), followed by the selective acylation of Dibekacin with the AHB side chain.

The synthesis can be broadly divided into the following key stages:

-

Synthesis of Dibekacin from Kanamycin B: This involves the protection of the amino and certain hydroxyl groups of Kanamycin B, followed by the deoxygenation at the 3' and 4' positions, and subsequent deprotection.

-

Synthesis of the (S)-4-amino-2-hydroxybutyryl (AHB) side chain: This chiral side chain is synthesized separately.

-

Selective N-acylation of Dibekacin: The 1-amino group of Dibekacin is selectively acylated with the activated AHB side chain.

-

Final Deprotection and Purification: Removal of all protecting groups to yield this compound, followed by purification.

The following diagram illustrates a representative workflow for the synthesis of this compound.

Caption: General Synthetic Workflow for this compound

Experimental Protocols

The following sections provide an overview of the methodologies for key experimental steps in the synthesis of this compound, based on published patent literature. These are intended to be illustrative of the synthetic strategy rather than exhaustive, replicable protocols.

Synthesis of 3',4'-dideoxy-3',4'-didehydro-kanamycin B from Kanamycin B

This initial stage aims to create the dibekacin precursor with a double bond at the 3' and 4' positions.

-

Protection of Amino and Hydroxyl Groups:

-

Objective: To protect the five amino groups and the 4" and 6" hydroxyl groups of Kanamycin B to prevent them from reacting in subsequent steps.

-

Methodology: The five amino groups of Kanamycin B are protected using a suitable protecting group, such as tert-butoxycarbonyl (Boc). This is typically achieved by reacting Kanamycin B with di-tert-butyl dicarbonate (B1257347) in the presence of a base. The 4" and 6" hydroxyl groups can be protected via aldol (B89426) condensation.

-

-

Formation of the 3',4'-Double Bond:

-

Objective: To eliminate the 3' and 4' hydroxyl groups to form a double bond.

-

Methodology: The protected Kanamycin B is reacted with reagents such as 2,4,5-triiodoimidazole, triphenylphosphine, and imidazole. This promotes the elimination of the 3' and 4' hydroxyl groups.

-

-

Deprotection:

-

Objective: To remove the protecting groups to yield 3',4'-dideoxy-3',4'-didehydro-kanamycin B.

-

Methodology: The protecting groups are removed under acidic conditions, for instance, using a hydrochloric acid solution in methanol.

-

Synthesis of this compound from 3',4'-dideoxy-3',4'-didehydro-kanamycin B

-

Protection of Amino and Hydroxyl Groups:

-

Objective: To protect all amino and hydroxyl groups of the didehydro-kanamycin B intermediate before selective acylation.

-

Methodology: All reactive groups can be protected using a silylating agent like trimethylsilyl (B98337) acetate.

-

-

Selective Acylation at the 1-Amino Position:

-

Objective: To introduce the (S)-4-amino-2-hydroxybutyryl side chain at the 1-amino position.

-

Methodology: The fully protected intermediate is acylated using a synthetically prepared active ester of the AHB side chain. The AHB side chain itself requires protection of its amino group before activation.

-

-

Deprotection:

-

Objective: To remove the protecting groups from the acylated intermediate.

-

Methodology: The protecting groups are removed in a stepwise manner. For instance, silyl (B83357) groups can be removed with hydrochloric acid, and other protecting groups on the AHB side chain can be removed with reagents like hydrazine (B178648) hydrate.

-

-

Final Hydrogenation:

-

Objective: To reduce the 3',4'-double bond to yield this compound.

-

Methodology: The deprotected, acylated intermediate is subjected to catalytic hydrogenation, for example, using platinum oxide as a catalyst in a suitable solvent system like acetic acid and water.[4]

-

Conclusion

The chemical structure of this compound, with its characteristic (S)-4-amino-2-hydroxybutyryl side chain, is key to its stability against bacterial resistance mechanisms. Its semi-synthetic production from Kanamycin B is a complex but well-established process involving strategic protection, modification, and deprotection steps. This guide provides a foundational understanding of the chemistry of this compound for professionals in the field of drug discovery and development. Further research into novel synthetic routes and derivatives continues to be an active area of investigation to combat the growing challenge of antibiotic resistance.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Comprehensive Review of Chemical Strategies for the Preparation of New Aminoglycosides and their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. CN103204887A - Method for synthesizing dibekacin and this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Pharmacological Properties of Arbekacin

For Researchers, Scientists, and Drug Development Professionals

Introduction: Arbekacin is a semi-synthetic aminoglycoside antibiotic derived from dibekacin.[1][2][3] Developed to counter the growing threat of antibiotic resistance, it is particularly noted for its potent activity against multi-drug resistant bacteria, most notably methicillin-resistant Staphylococcus aureus (MRSA).[1][4] Approved in Japan in 1990 for treating pneumonia and sepsis caused by MRSA, its unique structural modifications confer stability against many of the enzymes that inactivate other aminoglycosides. This guide provides a comprehensive overview of the core pharmacological properties of this compound, including its mechanism of action, spectrum of activity, pharmacokinetics, pharmacodynamics, and clinical efficacy, supported by quantitative data and experimental methodologies.

Mechanism of Action

This compound, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This process is initiated by the energy-dependent transport of the drug across the bacterial cell membrane. Once inside the cytoplasm, this compound irreversibly binds to the bacterial 30S ribosomal subunit.

Specifically, this compound interacts with four nucleotides of the 16S rRNA and a single amino acid of the S12 protein, interfering with the decoding site near nucleotide 1400. This binding disrupts the interaction with the wobble base of the tRNA anticodon. The consequences of this interference are twofold:

-

mRNA Misreading: It causes the misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the nascent polypeptide chain.

-

Inhibition of Translocation: It inhibits the translocation of the peptidyl-tRNA from the A-site to the P-site on the ribosome.

The resulting aberrant, non-functional, or even toxic proteins, coupled with the breakup of polysomes into non-functional monosomes, leads to the disruption of essential cellular processes and ultimately, bacterial cell death. A recent cryo-EM study revealed that the unique 3-amino-2-hydroxybutyric (AHB) moiety of this compound provides additional stabilizing interactions within the aminoglycoside binding pocket, contributing to a longer residence time on the ribosome and thus higher potency compared to its parent compounds.

Spectrum of Activity and In Vitro Potency

This compound possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its primary clinical indication is for infections caused by MRSA. It also demonstrates potent activity against methicillin-resistant coagulase-negative staphylococci (MRCNS), multi-drug resistant Pseudomonas aeruginosa, and Acinetobacter baumannii. This compound often retains activity against strains resistant to other aminoglycosides like gentamicin (B1671437) and amikacin (B45834) due to its stability against aminoglycoside-modifying enzymes.

Table 1: In Vitro Activity of this compound and Comparators Against Key Pathogens

| Organism | This compound MIC (µg/mL) | Amikacin MIC (µg/mL) | Gentamicin MIC (µg/mL) | Vancomycin MIC (µg/mL) | Reference(s) |

| MRSA | MIC₉₀: 1 - 4 | MIC₉₀: 8 - 32 | MIC₉₀: 128 | MIC₈₀: 2 | |

| MRCNS | MIC₉₀: 2 | MIC₉₀: 128 | MIC₉₀: 256 | - | |

| P. aeruginosa | MIC₉₀: 4 | MIC₉₀: 16 | MIC₉₀: 8 | - | |

| A. baumannii | MIC₅₀: 2 | - | - | - | |

| Enterobacteriaceae | MIC₅₀: 0.25 - 1 | MIC₅₀: 1 - 2 | MIC₅₀: 0.25 - 1 | - | |

| K. pneumoniae | MIC₉₀: 1 - 4 | - | - | - |

MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50%/90% of isolates.

Pharmacodynamics

The bactericidal activity of this compound is concentration-dependent, meaning that higher concentrations of the drug lead to a more rapid and extensive killing of bacteria. This is a hallmark characteristic of aminoglycoside antibiotics. A key pharmacodynamic parameter associated with the clinical efficacy of this compound is the ratio of the maximum serum concentration (Cmax) to the minimum inhibitory concentration (MIC), or Cmax/MIC . A Cmax/MIC ratio of 8 or higher has been shown to correlate well with bacteriological efficacy.

This compound also exhibits a significant post-antibiotic effect (PAE), where bacterial growth remains suppressed even after the serum concentration of the drug has fallen below the MIC. This prolonged effect supports less frequent dosing intervals, such as once-daily administration.

Pharmacokinetics

Absorption

Like other aminoglycosides, this compound is poorly absorbed from the gastrointestinal tract and must be administered parenterally, typically via intravenous (IV) infusion or intramuscular (IM) injection. Peak plasma concentrations are generally reached within 30 to 60 minutes following administration.

Distribution

The apparent volume of distribution (Vd) in subjects with normal renal function is approximately 0.28 to 0.37 L/kg. The Vd can be significantly different in infected patients compared to healthy subjects, with higher volumes observed in patients with pneumonia (50.6 L) versus those with sepsis (24.3 L). Protein binding is low, reported to be between 3-12%.

Metabolism and Elimination

This compound is not significantly metabolized in the body. Elimination occurs primarily through renal excretion via glomerular filtration. In healthy adults, a significant portion of the administered dose is excreted unchanged in the urine. For instance, after a 1-hour IV infusion of 200 mg, the mean urinary recovery rate after 24 hours was 86.8%. The elimination half-life (T½) in individuals with normal renal function is approximately 1.5 to 3 hours. This half-life is inversely proportional to creatinine (B1669602) clearance, and is significantly prolonged in patients with renal impairment.

Table 2: Summary of Pharmacokinetic Parameters of this compound in Healthy Adults

| Parameter | Value | Dosing Regimen | Reference(s) |

| Cmax (Peak Serum Conc.) | 13.20 ± 1.37 µg/mL | 200 mg (1-hr IV infusion) | |

| 5.6 µg/mL | 100 mg (30-min IM injection) | ||

| 7.56 µg/mL | 100 mg (1-hr IV infusion) | ||

| T½ (Elimination Half-life) | ~3 hours | - | |

| Vd (Volume of Distribution) | 0.28 - 0.37 L/kg | 3 mg/kg (IM injection) | |

| Protein Binding | 3 - 12% | - | |

| Urinary Excretion (24h) | 86.8 ± 4.94% | 200 mg (1-hr IV infusion) |

Mechanisms of Resistance

Bacterial resistance to aminoglycosides typically occurs through three primary mechanisms:

-

Enzymatic Modification: Production of aminoglycoside-modifying enzymes (AMEs) that inactivate the drug through acetylation, phosphorylation, or adenylylation.

-

Target Site Alteration: Mutations in the 16S rRNA or ribosomal proteins that reduce the drug's binding affinity.

-

Reduced Permeability/Efflux: Changes in the bacterial cell envelope that limit drug uptake or active efflux of the drug from the cell.

This compound was specifically designed to be stable against many common AMEs produced by resistant bacteria, particularly MRSA. It is refractory to inactivation by enzymes such as aminoglycoside-phosphotransferase (APH) and aminoglycoside-adenyltransferase (AAD). While it can be modified by the bifunctional enzyme AAC(6')/APH(2''), its structural modifications provide a significant advantage over older aminoglycosides. However, high-level resistance can still emerge, sometimes involving multiple resistance mechanisms.

Clinical Efficacy and Safety

This compound has demonstrated significant clinical utility, particularly in the treatment of serious MRSA infections. Clinical trials have shown its efficacy to be comparable to that of vancomycin.

Table 3: Selected Clinical Efficacy Data for this compound

| Indication | Comparator | Clinical Efficacy Rate (this compound) | Clinical Efficacy Rate (Comparator) | Reference(s) |

| MRSA Infections (Pneumonia, Sepsis) | Vancomycin | 96.8% (Overall Cure) | 100% (Overall Cure) | |

| MRSA Infections (General) | - | 66.7% - 89.7% | - | |

| MRSA Skin & Soft Tissue Infections | Vancomycin | 67.2% | 78.0% (P=0.265) | |

| MRSA Sepsis | - | 87.5% | - | |

| MRSA Pneumonia | - | 90.5% | - |

Adverse Effects

The most significant adverse effects associated with this compound are consistent with the aminoglycoside class:

-

Nephrotoxicity (Kidney Damage): This risk is increased in patients with pre-existing renal impairment and with concomitant use of other nephrotoxic drugs. Monitoring of renal function is crucial during therapy.

-

Ototoxicity (Hearing and Balance Damage): Can manifest as hearing loss, tinnitus, or dizziness. This can be irreversible. Caution is advised in patients with a family history of aminoglycoside-induced deafness.

Other reported adverse reactions include rash, fever, nausea, vomiting, and elevated liver transaminases.

Drug Interactions

-

Nephrotoxic/Ototoxic Drugs: Co-administration with drugs like vancomycin, cisplatin, amphotericin B, cyclosporine, and loop diuretics (e.g., furosemide) can increase the risk of kidney and ear toxicity.

-

Neuromuscular Blockers: this compound can potentiate the effects of neuromuscular blocking agents, potentially leading to respiratory depression.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method for determining the MIC of this compound against bacterial isolates, following CLSI (Clinical and Laboratory Standards Institute) guidelines.

Methodology:

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Drug Dilution: this compound is serially diluted (two-fold) in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculation: Each well (except for the negative control) is inoculated with the standardized bacterial suspension.

-

Controls: A positive control well (broth and bacteria, no drug) and a negative control well (broth only) are included on each plate.

-

Incubation: The plate is incubated under appropriate atmospheric conditions (e.g., ambient air) at 35°C ± 2°C for 16 to 20 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Pharmacokinetic Analysis in Human Subjects

This protocol describes a typical experimental design for a single-dose pharmacokinetic study of intravenously administered this compound in healthy volunteers.

Methodology:

-

Subject Enrollment: A cohort of healthy adult volunteers meeting specific inclusion/exclusion criteria (e.g., normal renal function) is enrolled after providing informed consent.

-

Drug Administration: A single dose of this compound (e.g., 200 mg) is administered as a constant rate intravenous infusion over a fixed period (e.g., 60 minutes).

-

Blood Sampling: Serial blood samples are collected at predetermined time points. A typical schedule would include a pre-dose sample and multiple post-infusion samples (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, and 12 hours after the start of infusion).

-

Sample Processing: Blood samples are centrifuged to separate plasma or serum, which is then stored at a low temperature (e.g., -20°C or lower) until analysis.

-

Bioanalysis: The concentration of this compound in the plasma/serum samples is quantified using a validated analytical method, such as fluorescence polarization immunoassay (FPIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Modeling: The resulting concentration-time data for each subject are analyzed using pharmacokinetic software. The data are typically fitted to a compartmental model (e.g., a two-compartment open model) to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance (CL), volume of distribution (Vd), and elimination half-life (T½).

References

- 1. This compound | C22H44N6O10 | CID 68682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 51025-85-5 | Benchchem [benchchem.com]

- 3. This compound: another novel agent for treating infections due to methicillin-resistant Staphylococcus aureus and multidrug-resistant Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

Arbekacin's Antibacterial Spectrum: A Technical Guide for Researchers

An in-depth examination of the potent aminoglycoside's activity against a wide range of clinically significant pathogens, its mechanism of action, and methodologies for its evaluation.

Arbekacin, a semi-synthetic aminoglycoside antibiotic, has emerged as a critical agent in the fight against multidrug-resistant organisms, most notably Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3] This technical guide provides a comprehensive overview of this compound's antibacterial spectrum, detailing its in vitro activity, mechanism of action, and the experimental protocols essential for its scientific evaluation.

In Vitro Antibacterial Spectrum

This compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[4][5][6] Its efficacy is particularly pronounced against strains that have developed resistance to other aminoglycosides like gentamicin, tobramycin, and amikacin.[4][7]

Gram-Positive Bacteria

The hallmark of this compound's antibacterial profile is its potent activity against MRSA.[4][7][8] It is also effective against methicillin-susceptible Staphylococcus aureus (MSSA) and coagulase-negative staphylococci.[7][9] All tested isolates of staphylococci, regardless of their methicillin (B1676495) susceptibility, were inhibited by ≤4 microg/mL of this compound.[9]

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | 1 | 1-4 | [9] |

| Staphylococcus aureus (MSSA) | 0.25 | 0.5 | [10] |

| Staphylococcus epidermidis | - | 0.5 | [4] |

| Coagulase-Negative Staphylococci (CNS) | - | 1-4 | [9] |

Gram-Negative Bacteria

This compound exhibits significant activity against a range of Gram-negative pathogens, including members of the Enterobacteriaceae family and non-fermenting bacilli.[1][4][5] Its potency against Pseudomonas aeruginosa and Acinetobacter baumannii is a notable feature.[5][11] Studies have shown this compound to be the most potent aminoglycoside tested against A. baumannii.[5]

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Escherichia coli | 1 | 1 | [9] |

| Klebsiella pneumoniae | ≤3.13 | ≤3.13 | [12] |

| Pseudomonas aeruginosa | 1 | 4 | [10] |

| Acinetobacter baumannii | 2 | >128 | [10] |

| Citrobacter freundii | - | 16 | [9] |

| Enterobacter spp. | ≤3.13 | ≤3.13 | [12] |

Mechanism of Action and Resistance

This compound exerts its bactericidal effect by inhibiting protein synthesis.[13][14] This is achieved through its irreversible binding to the 30S ribosomal subunit of bacteria, which leads to misreading of the mRNA template and the production of non-functional proteins, ultimately resulting in cell death.[2][13][14]

A key advantage of this compound is its stability against many aminoglycoside-modifying enzymes (AMEs), which are a primary mechanism of resistance to other aminoglycosides.[4][5][7] this compound is not inactivated by enzymes such as aminoglycoside-phosphotransferase (APH) (3') and aminoglycoside-adenyltransferase (AAD) (4').[4] While it can be inactivated by the bifunctional enzyme APH(2'')/AAC(6'), the rate of modification is significantly lower compared to gentamicin.[7]

Mechanism of this compound's antibacterial action.

Experimental Protocols

Accurate determination of this compound's in vitro activity is crucial for both research and clinical applications. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

-

This compound sulfate (B86663) powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 5 x 10^5 CFU/mL

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile deionized water at a concentration of 1280 µg/mL.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the microtiter plate to achieve a final concentration range (e.g., 64 to 0.06 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.

Workflow for MIC determination by broth microdilution.

Disk Diffusion Susceptibility Testing

This qualitative method assesses the susceptibility of a bacterial isolate to an antimicrobial agent.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

This compound-impregnated disks (30 µg)

-

Bacterial inoculum standardized to a 0.5 McFarland standard

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Using a sterile cotton swab, evenly streak the entire surface of an MHA plate with the standardized inoculum.

-

Disk Application: Aseptically apply an this compound (30 µg) disk to the surface of the inoculated agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

-

Interpretation: Interpret the results (Susceptible, Intermediate, or Resistant) based on established clinical breakpoints from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI).[15]

Synergistic Activity

This compound has demonstrated synergistic effects when used in combination with other antibiotics, particularly β-lactams, against multidrug-resistant Gram-negative bacteria.[4] This combination therapy can enhance antibacterial activity and is a promising strategy for treating challenging infections.[5][11]

Conclusion

This compound stands as a potent aminoglycoside with a broad spectrum of antibacterial activity, most notably against MRSA and various multidrug-resistant Gram-negative pathogens. Its stability against many aminoglycoside-modifying enzymes contributes to its sustained efficacy. The standardized experimental protocols outlined in this guide are essential for the accurate assessment of its activity and for furthering research into its clinical applications. The potential for synergistic combinations further highlights this compound's importance in the current landscape of antimicrobial resistance.

References

- 1. This compound - A Novel Antibiotic for Critical Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The Efficacy and Safety of this compound and Vancomycin for the Treatment in Skin and Soft Tissue MRSA Infection: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Clinical Usefulness of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial activity of this compound, a new aminoglycoside antibiotic, against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Antibacterial activities of this compound, a new aminoglycoside antibiotic, against methicillin-cephem-resistant Staphylococcus aureus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [In vitro activity of this compound against clinical isolates of Staphylococcus species and gram-negative bacilli] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Activity against Contemporary Clinical Bacteria Isolated from Patients Hospitalized with Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro activities of this compound, alone and in combination, against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Clinical laboratory approach to evaluate administration dose of this compound. Reevaluation of in vitro MIC break points in the disk susceptibility test] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 14. What is this compound Sulfate used for? [synapse.patsnap.com]

- 15. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

In Vitro Activity of Arbekacin Against Pseudomonas aeruginosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of Arbekacin against Pseudomonas aeruginosa, a critical opportunistic pathogen known for its intrinsic and acquired resistance to multiple antimicrobial agents. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes experimental workflows to support research and development efforts in the field of antimicrobial chemotherapy.

Quantitative Susceptibility Data

The in vitro potency of this compound against Pseudomonas aeruginosa has been evaluated in various studies. The minimum inhibitory concentration (MIC) is a key parameter to assess antimicrobial activity. Below is a summary of reported MIC values for this compound against clinical isolates of P. aeruginosa.

| Study (Region) | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| SENTRY Antimicrobial Surveillance Program (USA, 2012)[1] | 904 (from pneumonia patients) | - | 1 | 4 |

| Prospective Study (South India, 2012)[2][3][4][5] | 153 | 0.5 - >128 | 4 | 64 |

| Japanese Study (1991)[5] | - | - | - | 50 |

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

These data indicate that this compound demonstrates potent activity against a significant proportion of P. aeruginosa isolates, although elevated MIC values are observed in some populations, highlighting the importance of continuous surveillance. A study noted that this compound was one of the most potent aminoglycosides tested against P. aeruginosa[1].

Experimental Protocols

Accurate and reproducible in vitro testing is fundamental to understanding the efficacy of an antimicrobial agent. The following sections detail the standardized methodologies for determining the MIC and assessing the bactericidal activity of this compound against Pseudomonas aeruginosa.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Pseudomonas aeruginosa.

Materials:

-

This compound powder of known potency

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Pseudomonas aeruginosa isolates

-

Sterile saline or broth for inoculum preparation

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable sterile solvent as recommended by the manufacturer.

-

Preparation of Microtiter Plates: a. Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate. b. Add 50 µL of the this compound stock solution to the first well of each row to be tested. c. Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well containing the antibiotic. This will result in a range of this compound concentrations (e.g., from 64 µg/mL to 0.06 µg/mL). d. Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB) for each isolate.

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of P. aeruginosa. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1-2 x 10⁸ CFU/mL. c. Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:100 dilution of the 0.5 McFarland suspension into the inoculum broth, followed by the addition of 50 µL of this diluted inoculum to each well.

-

Incubation: Incubate the inoculated microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the organism.

Workflow for Minimum Inhibitory Concentration (MIC) Testing.

Time-Kill Curve Assay

Objective: To assess the rate and extent of killing of Pseudomonas aeruginosa by this compound at various concentrations.

Materials:

-

This compound

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Pseudomonas aeruginosa isolate with a known MIC to this compound

-

Sterile flasks or tubes

-

Shaking incubator (35°C ± 2°C)

-

Sterile saline for dilutions

-

Agar (B569324) plates for colony counting

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of P. aeruginosa in the logarithmic phase of growth. This is typically done by diluting an overnight culture into fresh CAMHB and incubating until it reaches a turbidity corresponding to approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Assay Setup: a. Prepare flasks or tubes containing CAMHB with this compound at desired concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). b. Include a growth control flask without any antibiotic. c. Inoculate each flask with the prepared bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.

-

Incubation and Sampling: a. Incubate all flasks in a shaking incubator at 35°C ± 2°C. b. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

-

Viable Cell Counting: a. Perform serial tenfold dilutions of each aliquot in sterile saline. b. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates. c. Incubate the plates at 35°C ± 2°C for 18-24 hours. d. Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Workflow for Time-Kill Curve Assay.

Mechanism of Action and Resistance

This compound, like other aminoglycosides, exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately cell death.

Resistance to aminoglycosides in Pseudomonas aeruginosa is multifactorial and can occur through several mechanisms:

-

Enzymatic Modification: Production of aminoglycoside-modifying enzymes (AMEs) that inactivate the drug.

-

Reduced Permeability: Alterations in the outer membrane that limit the uptake of the antibiotic.

-

Efflux Pumps: Active transport of the drug out of the bacterial cell.

-

Target Site Modification: Alterations in the 16S rRNA, the binding site of aminoglycosides.

This compound was developed to be more stable against many common AMEs, which may contribute to its retained activity against some aminoglycoside-resistant strains.

This compound's Mechanism of Action and Resistance in P. aeruginosa.

Conclusion

This compound demonstrates significant in vitro activity against a broad range of Pseudomonas aeruginosa isolates, including some that may be resistant to other aminoglycosides. The standardized protocols provided in this guide are essential for the accurate evaluation of its efficacy in a research setting. Further studies, particularly generating comprehensive time-kill kinetic data, are warranted to fully elucidate its bactericidal properties against diverse P. aeruginosa strains. Understanding the interplay between this compound and the various resistance mechanisms in P. aeruginosa will be crucial for optimizing its potential clinical applications.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Reference Dilution Test Methods for Antimicrobial Susceptibility Testing of Pseudomonas aeruginosa Strains Isolated from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Evaluation of bactericidal activity of this compound in mixed culture with MRSA and Pseudomonas aeruginosa using an in vitro pharmacokinetic simulation system] - PubMed [pubmed.ncbi.nlm.nih.gov]

Arbekacin's Interaction with the 30S Ribosomal Subunit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arbekacin, a semisynthetic aminoglycoside antibiotic, exhibits potent bactericidal activity, particularly against multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Its primary mechanism of action involves the inhibition of bacterial protein synthesis through high-affinity binding to the 30S ribosomal subunit. This guide provides an in-depth technical overview of the molecular interactions between this compound and the 30S subunit, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Mechanism of Action: Targeting the Bacterial Ribosome

This compound exerts its antibacterial effect by irreversibly binding to the bacterial 30S ribosomal subunit, a crucial component of the protein synthesis machinery.[1][2][3] This binding event disrupts the fidelity of translation in several ways:

-

Interference with the Decoding Site: this compound specifically binds to a region of the 16S rRNA within the 30S subunit, near the A-site (aminoacyl-tRNA binding site).[4][5][6] This interaction involves four key nucleotides of the 16S rRNA and a single amino acid of the S12 ribosomal protein.[1][2][3] The binding pocket is located in the vicinity of nucleotide 1400 in the 16S rRNA, a region that interacts with the wobble base of the tRNA anticodon.[1]

-

Induction of Codon Misreading: By binding to the decoding center, this compound stabilizes a conformation of the ribosome that reduces the accuracy of codon-anticodon pairing.[7][8] This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins.[7]

-

Inhibition of Translocation: this compound has been shown to be a potent inhibitor of the translocation step of elongation, where the ribosome moves along the mRNA to the next codon.[5][9][10] This inhibition stalls protein synthesis.

-

Obstruction of Termination: The binding of this compound also interferes with the binding of release factors (RF1/RF2) to the ribosome, thereby inhibiting the termination of protein synthesis.[9][10]

A key structural feature of this compound is its (S)-4-amino-2-hydroxybutyryl (AHB) moiety attached at the N-1 position of the 2-deoxystreptamine (B1221613) (2-DOS) core.[5][10] This unique side chain forms additional interactions with rRNA nucleobases, providing enhanced stabilization of this compound within its binding pocket and contributing to its higher potency and ability to overcome common aminoglycoside resistance mechanisms.[4][5]

Quantitative Data

The efficacy of this compound's interaction with the 30S ribosomal subunit can be quantified through various parameters, including Minimum Inhibitory Concentrations (MICs) and inhibition constants (Ki).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Gram-Negative Bacilli

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 1.5 - 2 | 16 |

| Klebsiella pneumoniae | 16 | 64 |

| Enterobacter cloacae | 0.75 | 8 |

| Proteus spp. | 24 | >128 |

| Pseudomonas aeruginosa | 1.5 - 4 | 8 |

| Acinetobacter spp. | 4 | >128 |

(Data compiled from multiple studies. Values can vary based on the specific strains and testing methodologies)[1][3][4]

Table 2: Inhibition Constants (Ki) of this compound for Ribosomal Processes